Ethyl 4,7-Dichloroindole-3-acetate
Description
Ethyl 4,7-dichloroindole-3-acetate is a synthetic indole derivative characterized by a dichloro substitution at positions 4 and 7 of the indole ring and an ethyl acetate group at position 3. Indole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, driven by halogen substitutions and ester functional groups .
Properties
Molecular Formula |
C12H11Cl2NO2 |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
ethyl 2-(4,7-dichloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11Cl2NO2/c1-2-17-10(16)5-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |
InChI Key |
YAEDBAORBIZLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-Dichloroindole-3-acetate typically involves the esterification of 4,7-dichloroindole-3-acetic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-Dichloroindole-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
Ethyl 4,7-Dichloroindole-3-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4,7-Dichloroindole-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
- Chlorine Position : The 4,7-dichloro substitution in the target compound contrasts with 5,7-dichloro analogs. Chlorine’s electron-withdrawing nature modulates the indole ring’s electronic density, affecting reactivity and binding to biological targets .
- Ester vs.
- Functional Group Placement : Ester groups at position 2 (e.g., 104115-70-0) versus position 3 (target compound) may influence steric interactions in enzymatic processes .
Solubility and Stability
- This compound : Predicted to exhibit moderate water solubility due to the polar ester group, but higher lipophilicity than carboxylic acid analogs (e.g., 16381-48-9) .
- Ethyl 5,7-dichloroindole-2-carboxylate (4792-70-5) : Similar logP to the target compound but distinct metabolic stability due to substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
